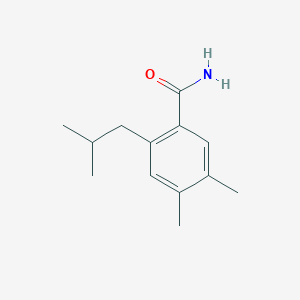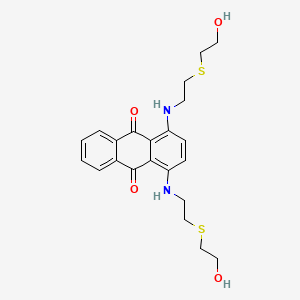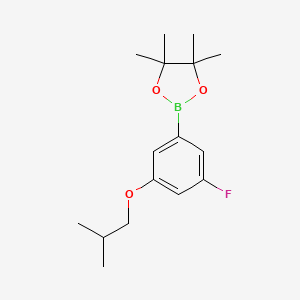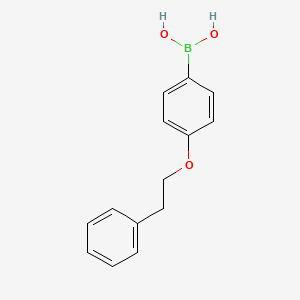
(4-Phenethoxyphenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Phenethoxyphenyl)boronic acid is an organic compound with the molecular formula C14H15BO3 It is a boronic acid derivative characterized by the presence of a phenethoxy group attached to a phenyl ring, which is further bonded to a boronic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(4-Phenethoxyphenyl)boronic acid can be synthesized through several methods, with one of the most common being the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. The reaction typically proceeds under mild conditions and is highly efficient .
Industrial Production Methods
Industrial production of this compound often involves the large-scale application of the Suzuki-Miyaura coupling reaction. The process is optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
(4-Phenethoxyphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenethoxyphenylboronic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols or other reduced forms.
Substitution: It participates in nucleophilic substitution reactions, where the boronic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted phenethoxyphenyl derivatives, which can be further utilized in the synthesis of complex organic molecules .
Aplicaciones Científicas De Investigación
(4-Phenethoxyphenyl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (4-Phenethoxyphenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition, where the compound interacts with active site residues to modulate enzyme activity. The molecular targets and pathways involved include interactions with proteins and nucleic acids, leading to changes in their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Hydroxyphenylboronic acid
- 4-Methoxyphenylboronic acid
- 4-Phenoxyphenylboronic acid
Uniqueness
(4-Phenethoxyphenyl)boronic acid is unique due to the presence of the phenethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where other boronic acids may not be as effective.
Propiedades
Fórmula molecular |
C14H15BO3 |
|---|---|
Peso molecular |
242.08 g/mol |
Nombre IUPAC |
[4-(2-phenylethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C14H15BO3/c16-15(17)13-6-8-14(9-7-13)18-11-10-12-4-2-1-3-5-12/h1-9,16-17H,10-11H2 |
Clave InChI |
XDPPJKUUTVYILH-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)OCCC2=CC=CC=C2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


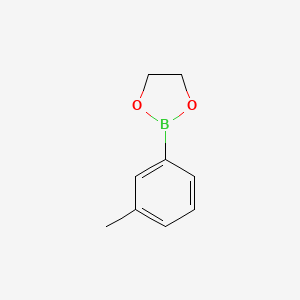
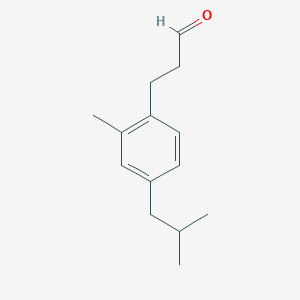
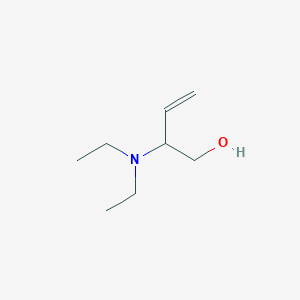
![4-Hydroxy-3-{3-[4-(phenylsulfonyl)phenyl]propyl}naphthalene-1,2-dione](/img/structure/B13988201.png)
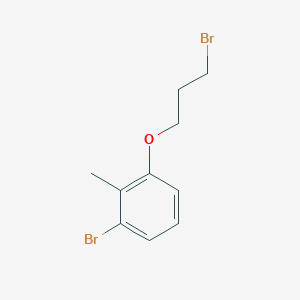
![3-Amino-6-fluorothieno[2,3-B]pyridine-2-carboxylic acid](/img/structure/B13988214.png)
![3-Methoxy-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-2-carboxylic acid](/img/structure/B13988229.png)
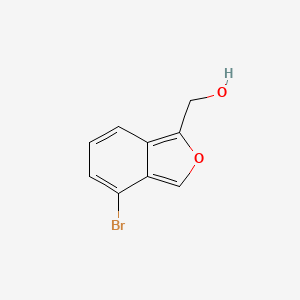
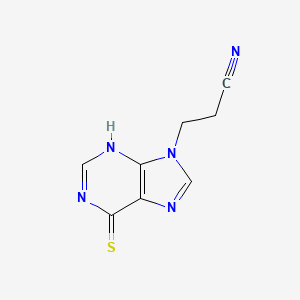
![1-[(2-Methoxyphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13988238.png)
